molecular formula C8H4IN3 B1424208 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190310-69-0

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B1424208
CAS No.: 1190310-69-0
M. Wt: 269.04 g/mol
InChI Key: XJPUOSRBTJCEQA-UHFFFAOYSA-N
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Description

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 4th position, a nitrile group at the 6th position, and a fused pyrrole-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).

    Formation of the Pyridine Ring: The pyridine ring is formed through a series of condensation reactions.

    Introduction of the Nitrile Group: The nitrile group is introduced using reagents like cyanogen bromide or other nitrile sources.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.

    Biological Studies: The compound is employed in the study of protein-ligand interactions and cellular signaling pathways.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound serves as a probe for investigating biological processes and enzyme functions.

Mechanism of Action

The mechanism of action of 4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the design of novel therapeutic agents and functional materials. Its ability to undergo diverse chemical reactions further enhances its versatility in synthetic chemistry.

Properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPUOSRBTJCEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CC(=C21)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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